1-Acetamidoadamantane
Overview
Description
Synthesis Analysis
1-Acetamidoadamantane can be synthesized through reactions involving adamantane derivatives. For instance, the Ritter reactions of adamantane derivatives with acetonitrile under specific conditions yield N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide, indicating the conversion of adamantane compounds into acetamido derivatives (Sasaki, Eguchi, Toru, & Itô, 1970).
Molecular Structure Analysis
The molecular structure of 1-Acetamidoadamantane and its derivatives has been studied using techniques like gas electron diffraction. This has led to the determination of bond distances and angles, providing a deeper understanding of its molecular configuration (Kitano & Kuchitsu, 1973).
Chemical Reactions and Properties
The compound undergoes various chemical reactions. For example, the reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol results in the formation of 2-(1-adamantylamino)ethanol (Chapman & Toyne, 1972). These reactions highlight the compound's reactivity and its potential for forming new derivatives.
Scientific Research Applications
-
Chemical Research
- 1-Acetamidoadamantane is a chemical compound used in various fields . It’s often used in chemical research due to its unique properties .
- The specific methods of application or experimental procedures would depend on the goals of the research and the available resources .
- The outcomes obtained would also vary based on the specific research context .
-
Mass Spectrometry
- A study published in the Journal of The American Society for Mass Spectrometry mentioned the use of 1-Acetamidoadamantane in a new atmospheric pressure ionization method termed pyroelectricity-assisted infrared laser desorption ionization (PAI-LDI) .
- The method did not require matrix-assisted external high voltage or other extra facility-assisted set-ups for desorption/ionization .
- The study suggested exciting application prospect of pyroelectric materials in matrix- and electricity-free atmospheric pressure mass spectrometry research .
-
Pharma Intermediates
- 1-Acetamidoadamantane is used as a pharma intermediate . Pharma intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or processing before it becomes an API .
- The specific methods of application or experimental procedures would depend on the goals of the research and the available resources .
- The outcomes obtained would also vary based on the specific research context .
-
Bioprocessing
- 1-Acetamidoadamantane could potentially be used in bioprocessing . Bioprocessing is a technology used for transferring the current laboratory-based practice of stem cell tissue culture to the clinical research as therapeutics necessitates for the application of engineering principles and practices to achieve control, reproducibility, automation, validation and safety of the process and the product .
- The specific methods of application or experimental procedures would depend on the goals of the research and the available resources .
- The outcomes obtained would also vary based on the specific research context .
Safety And Hazards
1-Acetamidoadamantane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-(1-adamantyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVXYGJCDZPKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061255 | |
Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamidoadamantane | |
CAS RN |
880-52-4 | |
Record name | 1-Acetamidoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Adamantylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetamidoadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tricyclo[3.3.1.13,7]dec-1-ylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ADAMANTYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5283Y1VOII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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